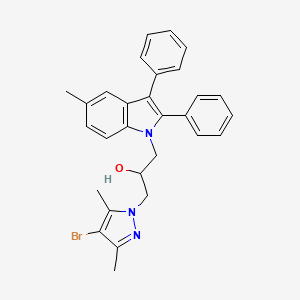![molecular formula C17H16BrN5O2S B12207615 5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12207615.png)
5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with bromine, a propylsulfanyl group, and a carboxamide group The compound also contains an oxadiazole ring linked to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the bromine atom through halogenation reactions. The oxadiazole ring is then synthesized and attached to the pyrimidine core. Finally, the propylsulfanyl group and the carboxamide group are introduced through nucleophilic substitution and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Shares the pyrimidine core and bromine substitution but lacks the oxadiazole and propylsulfanyl groups.
4-(4-Methylphenyl)-1,2,5-oxadiazole: Contains the oxadiazole ring and methylphenyl group but lacks the pyrimidine core and other substituents.
2-(Propylsulfanyl)pyrimidine-4-carboxamide: Features the pyrimidine core with propylsulfanyl and carboxamide groups but lacks the bromine and oxadiazole components.
Uniqueness
The uniqueness of 5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its combination of functional groups and structural elements. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16BrN5O2S |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H16BrN5O2S/c1-3-8-26-17-19-9-12(18)14(20-17)16(24)21-15-13(22-25-23-15)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,21,23,24) |
InChI Key |
JOTDCZHUNQHIKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B12207537.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate](/img/structure/B12207545.png)
![N-[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12207556.png)

![9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B12207567.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B12207570.png)

![4-chloro-N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}benzenesulfonamide](/img/structure/B12207582.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]methioninamide](/img/structure/B12207585.png)

![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12207597.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12207601.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12207605.png)
![(5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12207610.png)
